molecular formula C12H15N3 B2714954 2-phenyl-1H-imidazole-1-propanamine CAS No. 2518-30-1

2-phenyl-1H-imidazole-1-propanamine

Cat. No. B2714954
Key on ui cas rn: 2518-30-1
M. Wt: 201.273
InChI Key: WLRMVXCQYGCPLF-UHFFFAOYSA-N
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Patent
US05547972

Procedure details

A mixture of N-[3-(2-phenylimidazol-1-yl)propyl]phthalimide (17.0 g), sodium hydroxide (1.1 g) and water (5.4 ml) was heated at 95° C. for 48 hours. On cooling, a mixture of concentrated hydrochloric acid (66 ml) and water (13 ml) was added and the mixture boiled under reflux for 6 hours. After standing at ambient temperature for 16 hours, the mixture was filtered and the filtrate evaporated to dryness under reduced pressure. The residue was treated with water (16 ml) then cooled and sodium hydroxide (24 g) added in portions. The solution was extracted with diethyl ether and then with dichloromethane. The combined organic extracts were dried and evaporated to give an oil which was distilled under reduced pressure to give 3-(2-phenylimidazol-1-yl)propylamine, b.p. 128° C. (0.05 mmHg).
Name
N-[3-(2-phenylimidazol-1-yl)propyl]phthalimide
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]([CH2:12][CH2:13][CH2:14][N:15]3C(=O)C4=CC=CC=C4C3=O)[CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>O>[C:1]1([C:7]2[N:8]([CH2:12][CH2:13][CH2:14][NH2:15])[CH:9]=[CH:10][N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
N-[3-(2-phenylimidazol-1-yl)propyl]phthalimide
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N(C=CN1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
Cl
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with water (16 ml)
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
ADDITION
Type
ADDITION
Details
sodium hydroxide (24 g) added in portions
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N(C=CN1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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